(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE
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Overview
Description
(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE is a complex organic compound that features a triazole ring, a phenyl group, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE typically involves the reaction of a triazole derivative with a phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and phenylamine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE apart is its unique combination of a triazole ring, phenyl group, and cyano groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-5-10(6-14)7-16-11-1-3-12(4-2-11)18-9-15-8-17-18/h1-4,7-9,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXSYCVLPOZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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